N-(Trimethylsilyl)pyridin-3-amine
Description
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Properties
CAS No. |
132735-42-3 |
|---|---|
Molecular Formula |
C8H14N2Si |
Molecular Weight |
166.3 g/mol |
IUPAC Name |
N-trimethylsilylpyridin-3-amine |
InChI |
InChI=1S/C8H14N2Si/c1-11(2,3)10-8-5-4-6-9-7-8/h4-7,10H,1-3H3 |
InChI Key |
QVGPSSZMADRGKQ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)NC1=CN=CC=C1 |
Canonical SMILES |
C[Si](C)(C)NC1=CN=CC=C1 |
Synonyms |
3-Pyridinamine,N-(trimethylsilyl)-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Research indicates that N-(Trimethylsilyl)pyridin-3-amine exhibits notable biological activities. It has been shown to inhibit nitric oxide production, which is crucial in inflammation and tumor growth. This suggests potential therapeutic applications, particularly in developing anti-inflammatory agents and anticancer drugs. Its ability to interact with various biological targets through hydrogen bonding and π-π interactions enhances its relevance in medicinal chemistry.
Applications in Organic Synthesis
This compound serves as an essential intermediate in organic synthesis. Its reactivity allows for the formation of derivatives with diverse functionalities. For instance, it can be used to synthesize:
- Pyridine Derivatives : Through substitution reactions that yield functionalized pyridine derivatives.
- Pharmaceutical Compounds : As a precursor for synthesizing biologically active molecules .
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in various applications:
- Anti-inflammatory Research : Investigations into its inhibitory effects on nitric oxide production have paved the way for developing new anti-inflammatory drugs.
- Drug Development : Its interactions with biological targets have been studied to optimize drug design processes, enhancing binding affinity and selectivity .
- Synthetic Methodologies : The compound has been utilized in various synthetic pathways, demonstrating its role as a critical building block for complex organic molecules .
Q & A
Q. What are the most reliable synthetic routes for N-(Trimethylsilyl)pyridin-3-amine?
A common approach involves silylation of pyridin-3-amine derivatives. For example, using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine or cesium carbonate in anhydrous solvents (e.g., dichloromethane or THF). Copper-catalyzed cross-coupling reactions, such as Ullmann-type couplings, can also introduce the trimethylsilyl group to pyridine scaffolds . Microwave-assisted synthesis (e.g., ) may accelerate reaction kinetics and improve yields for analogous compounds.
Q. How can researchers confirm the structural integrity of this compound?
Key characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to identify proton environments (e.g., aromatic pyridine protons at δ 7–9 ppm) and silicon-induced deshielding effects .
- HRMS : To verify molecular weight (e.g., molecular ion [M+H]⁺ matching theoretical values) .
- Elemental analysis : Confirming C, H, N, and Si content within 0.4% of theoretical values .
Q. What solvents and conditions are optimal for handling this compound?
Due to the trimethylsilyl group’s sensitivity to moisture, reactions should be performed under inert atmospheres (N₂/Ar) using anhydrous solvents like THF, DCM, or DMF. Storage at low temperatures (-20°C) in sealed containers is recommended .
Advanced Research Questions
Q. How do steric effects from the trimethylsilyl group influence reactivity in cross-coupling reactions?
The bulky TMS group can hinder nucleophilic substitution or coupling reactions. For example, in Suzuki-Miyaura couplings, steric hindrance may necessitate higher catalyst loadings (e.g., Pd(PPh₃)₄) or elevated temperatures. Computational modeling (DFT) can predict regioselectivity, while kinetic studies (e.g., variable-temperature NMR) can assess steric barriers .
Q. How should researchers resolve discrepancies in NMR data for silylated pyridine derivatives?
Discrepancies often arise from:
- Dynamic effects : Rotameric equilibria of the TMS group may split signals. Use VT-NMR (variable temperature) to stabilize conformers .
- Solvent interactions : CDCl₃ vs. DMSO-d₆ can shift aromatic protons by 0.2–0.5 ppm. Cross-validate with 2D NMR (COSY, HSQC) .
- Impurity peaks : Trace moisture may hydrolyze TMS groups, producing silanol byproducts. Monitor via TLC or LC-MS .
Q. What strategies improve yields in silylation reactions under catalytic conditions?
Q. Are there documented applications of this compound in medicinal chemistry?
While direct studies are limited, structurally related silylated pyridines act as intermediates in drug discovery. For example:
- mGlu4 PAMs : Analogous compounds (e.g., VU0418506) target glutamate receptors for Parkinson’s disease .
- PARP inhibitors : Silyl groups enhance lipophilicity and blood-brain barrier penetration in analogs .
Methodological Challenges
Q. How can researchers address low yields in Cu-catalyzed aminations involving TMS groups?
Optimize:
- Ligand selection : BINAP or phenanthroline ligands improve Cu(I) catalyst stability .
- Substrate pre-activation : Pre-functionalize pyridine with iodide or triflate leaving groups .
- Solvent polarity : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
Q. What analytical techniques differentiate this compound from its hydrolysis products?
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